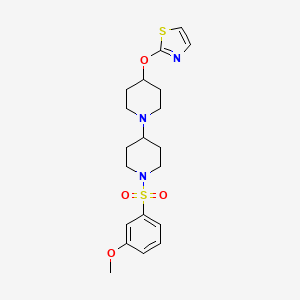

1'-(3-methoxybenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine

Description

1'-(3-Methoxybenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is a bipiperidine derivative featuring a 3-methoxybenzenesulfonyl group at the 1'-position and a 1,3-thiazol-2-yloxy substituent at the 4-position.

- Nucleophilic substitution reactions (e.g., coupling aryl sulfonyl chlorides with bipiperidine amines) .

- Suzuki-Miyaura cross-coupling for introducing heterocyclic groups like thiazole .

The 3-methoxybenzenesulfonyl group likely enhances solubility and binding affinity through hydrogen bonding, while the thiazolyloxy moiety may contribute to π-π stacking or metal coordination in biological targets.

Properties

IUPAC Name |

2-[1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-26-18-3-2-4-19(15-18)29(24,25)23-12-5-16(6-13-23)22-10-7-17(8-11-22)27-20-21-9-14-28-20/h2-4,9,14-17H,5-8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWHEVEJVUKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps, starting with the preparation of the bipiperidine intermediate. The bipiperidine is then reacted with a methoxyphenyl sulfonyl chloride to introduce the sulfonyl group. Finally, the thiazole ring is formed through a cyclization reaction involving appropriate thioamide and halogenated precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative .

Scientific Research Applications

2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Role of the Bipiperidine Core

The 1,4'-bipiperidine scaffold is a common feature in CNS-targeting drugs (e.g., Pipamperone) and chemotherapeutics (e.g., Irinotecan). Its flexibility allows for optimal spatial arrangement of substituents, enabling interactions with diverse receptors. For example:

Substituent Effects

- Sulfonyl vs. Carboxamide Groups : The 3-methoxybenzenesulfonyl group in the target compound may improve metabolic stability compared to carboxamide derivatives (e.g., Compound 28 in ), which are prone to enzymatic hydrolysis .

- Thiazolyloxy vs. In contrast, morpholino groups (e.g., in Compound 28) are electron-rich and may improve water solubility .

Pharmacokinetic Considerations

- LogP and Solubility : The target compound’s sulfonyl group likely reduces logP (increasing hydrophilicity) compared to Pipamperone’s hydrophobic 4-fluorophenyl substituent. This could favor oral bioavailability .

- Metabolic Stability: Thiazole rings are susceptible to oxidative metabolism, whereas morpholino groups (e.g., in Compound 28) are more resistant, suggesting divergent metabolic pathways .

Biological Activity

1'-(3-Methoxybenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is a complex organic compound with potential pharmacological applications. Its unique structure incorporates a bipiperidine framework, a thiazole moiety, and a methoxybenzenesulfonyl group, which may contribute to its biological activity. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O3S

- CAS Number : 1705925-41-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties. The presence of the thiazole and bipiperidine structures is significant as these motifs are often associated with diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. The compound's sulfonamide group may enhance its ability to interact with microbial enzymes, potentially leading to inhibition of bacterial growth.

Anticancer Activity

Studies have demonstrated that bipiperidine derivatives can possess anticancer properties. The compound's structural complexity allows it to interact with multiple biological targets. In vitro assays have revealed cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of related thiazole compounds, it was found that modifications to the sulfonamide group significantly influenced activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may follow similar trends in efficacy.

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound could inhibit cell proliferation effectively. The IC50 values observed were comparable to established chemotherapeutic agents.

- Mechanism of Action : Preliminary investigations into the mechanism of action suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways. Further studies are warranted to elucidate the exact molecular interactions involved.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.